N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials often include 3-acetylphenylamine and 4-sulfamoylbenzenesulfonyl chloride. The reaction conditions may involve:
Solvents: Commonly used solvents such as dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperature conditions to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of bacterial enzymes, leading to antimicrobial effects.
Receptors: Binding to specific receptors, modulating biological pathways.
Pathways: Interference with metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-(3-ACETYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZENESULFONAMIDE stands out due to its unique structural features, which may confer specific biological activities or chemical reactivity not observed in simpler sulfonamides.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S2/c1-12(20)13-3-2-4-14(11-13)18-27(24,25)16-7-5-15(6-8-16)19-17(21)9-10-26(19,22)23/h2-8,11,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWSHJZHPPEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.